Product packaging for 2-(4-Methyl-1H-pyrazol-3-YL)morpholine(Cat. No.:)

2-(4-Methyl-1H-pyrazol-3-YL)morpholine

Cat. No.: B7904491
M. Wt: 167.21 g/mol
InChI Key: OQZKZFAZBPHFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foundational Role of Heterocyclic Scaffolds in Medicinal Chemistry Research

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the cornerstone of modern medicinal chemistry. researchgate.netarkat-usa.org Over 85% of all biologically active chemical entities possess a heterocyclic ring, a testament to their central role in drug design. researchgate.net These scaffolds provide a versatile framework that medicinal chemists can modify to fine-tune the physicochemical properties of a molecule, such as its solubility, lipophilicity, polarity, and hydrogen bonding capacity. researchgate.net Such modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, ultimately enhancing their therapeutic efficacy and safety profiles. researchgate.net The vast chemical space occupied by heterocyclic compounds, coupled with advancements in synthetic methodologies, continues to drive the discovery of novel therapeutic agents for a wide range of diseases. researchgate.netnih.gov

Significance of the Morpholine (B109124) Ring in Pharmaceutical Development

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a highly privileged scaffold in pharmaceutical development. nih.govmdpi.com Its prevalence in numerous approved and experimental drugs stems from its advantageous physicochemical and metabolic properties. The morpholine moiety can enhance a molecule's potency and confer desirable drug-like properties, including improved pharmacokinetics. nih.gov Its ability to improve aqueous solubility and metabolic stability makes it a valuable component in drug design. bohrium.com The nitrogen atom in the morpholine ring is weakly basic, which can be crucial for molecular interactions with biological targets. wustl.edu Furthermore, the oxygen atom can act as a hydrogen bond acceptor, further contributing to binding affinity. wustl.edu The versatility of the morpholine ring is also evident in its role as a bioisosteric replacement for other cyclic amines like piperidine (B6355638) and piperazine, offering a means to modulate a compound's basicity and lipophilicity. bohrium.com

Pervasiveness of the Pyrazole (B372694) Nucleus in Biologically Active Molecules

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is another cornerstone of medicinal chemistry, found in a multitude of biologically active molecules. researchgate.netnih.gov Since the discovery of the first natural pyrazole, 1-pyrazolyl-alanine, in 1959, the pyrazole scaffold has been incorporated into a wide array of compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.net The metabolic stability of the pyrazole ring is a key factor contributing to its frequent use in drug discovery. nih.gov The two nitrogen atoms in the pyrazole ring provide sites for hydrogen bonding and can be substituted to modulate the electronic and steric properties of the molecule, allowing for the fine-tuning of its biological activity. mdpi.com The versatility of pyrazole chemistry has led to the development of numerous blockbuster drugs. nih.gov

The Design Rationale and Chemical Space of Pyrazole-Morpholine Hybrid Structures

The hybridization of distinct pharmacophores into a single molecule is a powerful strategy in medicinal chemistry to develop novel compounds with enhanced potency and improved pharmacokinetic profiles. acs.org The design of pyrazole-morpholine hybrid structures is rooted in the principle of combining the favorable attributes of both the pyrazole and morpholine scaffolds. nih.gov The pyrazole moiety serves as a versatile and biologically active core, while the morpholine ring is often incorporated to improve physicochemical properties such as solubility and metabolic stability. mdpi.comnih.gov

The chemical space of pyrazole-morpholine hybrids is vast and has been explored for various therapeutic targets. For instance, a series of novel dihydropyrazole derivatives containing a morpholine moiety were designed and synthesized as potent inhibitors of the APC-Asef interaction, which is implicated in colon cancer. nih.gov In this case, the morpholine group was introduced to enhance the drug-like properties of the compounds. The synthesis of such hybrids often involves multi-step reactions, starting with the formation of the pyrazole core followed by the introduction of the morpholine-containing side chain. nih.gov The strategic placement of the morpholine ring on the pyrazole scaffold is crucial for achieving the desired biological activity and can be guided by computational methods like docking simulations. nih.gov

Current Research Trajectories and Scope for 2-(4-Methyl-1H-pyrazol-3-YL)morpholine and its Derivatives

Current research on pyrazole-morpholine hybrids is focused on exploring their potential in a variety of therapeutic areas, particularly in oncology and infectious diseases. The development of derivatives of scaffolds like this compound is driven by the need for more selective and potent therapeutic agents.

Recent studies have highlighted the potential of pyrazole-based compounds in combination with other heterocyclic systems, including morpholine, to yield promising drug candidates. For example, the synthesis of pyrazole-clubbed pyrimidines and pyrazolines has been investigated for their activity against methicillin-resistant Staphylococcus aureus (MRSA). acs.org In other research, 2-(benzimidazol-2-yl)quinoxalines coupled with a morpholine moiety have been synthesized and evaluated as potent antitumor agents. nih.govacs.org

The exploration of the structure-activity relationships (SAR) of these hybrid molecules is a key aspect of current research. mdpi.comresearchgate.net By systematically modifying the substituents on both the pyrazole and morpholine rings, researchers can identify the key structural features required for potent and selective biological activity. This iterative process of design, synthesis, and biological evaluation is crucial for the development of new and effective therapeutic agents based on the this compound scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3O B7904491 2-(4-Methyl-1H-pyrazol-3-YL)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methyl-1H-pyrazol-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-4-10-11-8(6)7-5-9-2-3-12-7/h4,7,9H,2-3,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZKZFAZBPHFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C2CNCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Methyl 1h Pyrazol 3 Yl Morpholine and Analogous Structures

Strategic Approaches to Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is a well-established field in organic synthesis, with several robust methods available. The choice of method often depends on the desired substitution pattern and the availability of starting materials. For the synthesis of a 4-methylpyrazole (B1673528) core, the key is the use of a precursor that introduces the methyl group at the correct position.

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, most commonly a 1,3-dicarbonyl system or its synthetic equivalent. chim.itmdpi.com This approach, known as the Knorr pyrazole synthesis, is highly versatile. nih.gov The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

To obtain the 4-methylpyrazole core required for the target molecule, a 1,3-dicarbonyl compound bearing a methyl group at the C2 position, such as 2-methyl-1,3-diketones or 2-methyl-3-ketoesters, would be the ideal substrate. The reaction with hydrazine hydrate (B1144303) would lead to the formation of the 4-methyl-1H-pyrazole ring system. The regioselectivity of the condensation can be a concern when using substituted hydrazines, as two isomeric products can form. chim.it However, for the synthesis of an N-unsubstituted pyrazole, this is not an issue.

Precursor TypeExample Reactant AExample Reactant BConditionsProduct Type
β-Diketone2-Methylpentane-2,4-dioneHydrazine hydrateAcetic acid, reflux3,4,5-Trimethyl-1H-pyrazole
β-KetoesterEthyl 2-methyl-3-oxobutanoatePhenylhydrazineEthanol, reflux1-Phenyl-3,4-dimethyl-1H-pyrazol-5(4H)-one
α,β-Unsaturated Ketone3-Methyl-3-penten-2-oneHydrazine hydrateDMF, heat3,4-Dimethyl-1H-pyrazole

This table presents generalized examples of cyclocondensation reactions for forming substituted pyrazoles. The specific precursors for 2-(4-Methyl-1H-pyrazol-3-YL)morpholine would be selected to yield the desired substitution pattern.

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is another powerful, atom-economical strategy for constructing the pyrazole ring. nih.gov In this context, diazo compounds or nitrilimines serve as the three-atom (C-N-N) component, which reacts with an alkyne or alkene as the two-atom component. nih.gov Subsequent aromatization, if starting with an alkene, yields the pyrazole.

For the synthesis of a 4-methylpyrazole, an appropriately substituted alkyne, such as but-1-yne or its derivatives, could be reacted with diazomethane. Alternatively, a methyl-substituted diazo compound could be reacted with an alkyne. The use of α,β-unsaturated ketones and tosylhydrazones can also lead to pyrazoles, often proceeding through an in-situ generated diazo intermediate. nih.gov These methods offer excellent control over regioselectivity, which is a significant advantage over some classical condensation approaches. beilstein-journals.org

1,3-Dipole SourceDipolarophileCatalyst/ConditionsProduct Type
DiazomethanePropyneN/A, sealed tube4-Methyl-1H-pyrazole
Arylhydrazone (forms nitrilimine in situ)Vinyl derivativeBase (e.g., Et3N)1,3,5-Trisubstituted pyrazoline
Tosylhydrazoneα,β-Unsaturated ketoneMicrowave, solvent-free3,5-Disubstituted-1H-pyrazole

This table illustrates the versatility of 1,3-dipolar cycloadditions in pyrazole synthesis. The reactants would be chosen to incorporate a methyl group at the C4 position of the resulting pyrazole.

Modern synthetic chemistry has seen the emergence of transition-metal-catalyzed reactions for pyrazole formation, offering novel pathways with high efficiency and selectivity. nih.gov These methods often involve the coupling of various components under the influence of catalysts based on palladium, copper, or other metals. acs.orgmdpi.com

One prominent strategy involves the palladium-catalyzed coupling of terminal alkynes, acid chlorides, and hydrazine derivatives in a one-pot process. mdpi.com Another approach is the electrophilic cyclization of hydrazones derived from α,β-alkynyl ketones. nih.gov These advanced methods allow for the construction of highly substituted pyrazoles that may be difficult to access through classical routes. For instance, a 4-methylpyrazole could be synthesized by employing a starting alkyne that bears a methyl group at the propargylic position, which would ultimately become the C4-position of the pyrazole ring.

Catalyst SystemReactant 1Reactant 2Reactant 3Key Transformation
Pd-nanoparticlesTerminal AlkyneAryl HalideHydrazineOne-pot regioselective synthesis
Copper(I) Iodideβ-KetoesterArylhydrazineN/AC-N coupling/Cyclization
Palladium(II) Acetate(Hetero)aryl bromideAcrolein/Vinyl ketoneHydrazineHeck reaction followed by cyclization

This table summarizes selected transition-metal-catalyzed methods for constructing pyrazole rings, highlighting the diversity of applicable catalytic systems and starting materials.

Integration of the Morpholine (B109124) Moiety into Pyrazole Frameworks

Once the 4-methylpyrazole core is established, the next critical step is the introduction of the morpholine ring at the C3 position. This can be achieved through late-stage functionalization of a pre-formed pyrazole or by incorporating the morpholine unit during the initial ring construction.

A robust method for forming the C-N bond between the pyrazole C3 carbon and the morpholine nitrogen is through transition-metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net This strategy typically requires a pyrazole precursor that has been functionalized with a leaving group, such as a halogen (Br, I) or a triflate, at the C3 position.

The synthesis would begin with the preparation of 3-halo-4-methyl-1H-pyrazole. This intermediate can then undergo a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation with morpholine. rsc.org These reactions are widely used for the formation of aryl-nitrogen bonds and have been successfully applied to various heterocyclic systems. acs.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Plausible Synthetic Route via Direct Coupling:

Synthesis of 4-methyl-1H-pyrazole-3-carboxylic acid: Start from a suitable precursor like ethyl 2-methyl-3-oxobutanoate and hydrazine, followed by functional group manipulations.

Halodecarboxylation: Convert the carboxylic acid to a 3-halo-4-methyl-1H-pyrazole (e.g., using N-bromosuccinimide).

C-N Cross-Coupling: React the 3-halo-4-methyl-1H-pyrazole with morpholine in the presence of a palladium or copper catalyst to furnish this compound.

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules in a single step. nih.gov For the synthesis of this compound, an MCR could be designed to assemble the core structure from simple building blocks. nih.govacs.org

A common strategy involves the synthesis of a 3-aminopyrazole (B16455) intermediate, which can be readily prepared via MCRs. chim.ittandfonline.com For example, the reaction of a β-ketonitrile with hydrazine is a classic route to 3-aminopyrazoles. chim.it To obtain the desired 4-methyl substitution, a precursor like 2-cyano-3-pentanone could be used. Once the 3-amino-4-methylpyrazole is formed, the amino group serves as a handle for constructing the morpholine ring. This can be achieved by dialkylation with a reagent such as bis(2-chloroethyl) ether under basic conditions.

Alternatively, a building block already containing the morpholine moiety could be used in the pyrazole-forming reaction. For instance, a morpholine-substituted hydrazine or a morpholine-containing 1,3-dicarbonyl compound could be employed in a classical Knorr condensation, directly yielding the desired hybrid scaffold.

MCR StrategyKey IntermediateSubsequent ReactionAdvantage
Aminopyrazole Route3-Amino-4-methyl-1H-pyrazoleDialkylation with bis(2-chloroethyl) etherConvergent, utilizes well-known aminopyrazole synthesis chim.it
Pre-installed MoietyMorpholine-containing hydrazineCyclocondensation with a 1,3-dicarbonylDirect formation of the final scaffold
Pre-installed MoietyMorpholine-containing β-ketonitrileReaction with hydrazineDirect formation of the final scaffold

This table outlines conceptual multi-component strategies for the synthesis of the target molecule, emphasizing the key intermediates and transformations.

Regioselective Synthesis of this compound Derivatives

The regioselective synthesis of pyrazole derivatives is a key challenge in organic synthesis due to the potential for the formation of constitutional isomers. The substitution pattern on the pyrazole ring significantly influences the molecule's properties. For the synthesis of 2-(pyrazol-3-yl)morpholine derivatives, the primary concern is the controlled formation of the desired regioisomer.

One common and effective method for the synthesis of 3-substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine derivative. nih.gov In the context of synthesizing this compound, a plausible synthetic route would involve the reaction of a morpholine-containing 1,3-dicarbonyl equivalent with hydrazine hydrate or a protected hydrazine.

For instance, the synthesis of analogous N-phenylpyrazole-carboxamide derivatives bearing a morpholine moiety has been reported. jocpr.com In this multi-step synthesis, 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) is first synthesized and then reduced to the corresponding aniline (B41778). This aniline derivative is subsequently reacted with a diketene (B1670635) to form an N-phenyl-3-oxobutanamide intermediate. This intermediate, which is a 1,3-dicarbonyl equivalent, is then cyclized with a hydrazine derivative to yield the final pyrazole product. The regioselectivity of the cyclization is often controlled by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.

A study on the synthesis of dihydropyrazole derivatives containing a morpholine moiety also provides insight into the construction of the core structure. nih.gov In this research, chalcones bearing a morpholine group are reacted with hydrazine derivatives to yield dihydropyrazoles. While these are not aromatic pyrazoles, they represent important precursors that can be oxidized to the corresponding pyrazoles. nih.gov

The table below summarizes a representative regioselective synthesis of a pyrazole-morpholine analog, highlighting the key reaction steps and intermediates.

StepReactantsReagents and ConditionsProductYield (%)
13,4-Difluoronitrobenzene, MorpholineK2CO3, DMF, rt, 3h4-(2-Fluoro-4-nitrophenyl)morpholine93
24-(2-Fluoro-4-nitrophenyl)morpholineNa2S2O4, Toluene/Water, 80°C, 3h3-Fluoro-4-morpholinoaniline70
33-Fluoro-4-morpholinoaniline, Ethyl acetoacetateToluene, 120°C, 16hN-(3-Fluoro-4-morpholinophenyl)-3-oxobutanamide66
4N-(3-Fluoro-4-morpholinophenyl)-3-oxobutanamide, PhenylhydrazineEthanol, Acetic acid, Reflux, 8h1-Phenyl-3-(N-(3-fluoro-4-morpholinophenyl)amino)-5-methyl-1H-pyrazoleNot Reported

Table 1: Representative synthesis of a pyrazole-morpholine analog. jocpr.com

Derivatization and Functionalization Strategies for Structural Diversity

To explore the structure-activity relationships and optimize the properties of this compound, derivatization and functionalization of the core scaffold are essential. These modifications can be targeted at several positions, including the pyrazole nitrogen, the pyrazole ring carbons, and the morpholine nitrogen.

N-Functionalization of the Pyrazole Ring: The pyrazole ring contains two nitrogen atoms, and in an unsubstituted 1H-pyrazole, the proton can reside on either nitrogen, leading to tautomerism. N-alkylation and N-arylation are common strategies to introduce diversity and lock the tautomeric form. nih.gov These reactions typically proceed via reaction with alkyl halides, aryl halides, or other electrophiles in the presence of a base. For this compound, N-functionalization would lead to a mixture of N1 and N2 isomers, the ratio of which would depend on the steric and electronic nature of the substituents and the reaction conditions.

C-Functionalization of the Pyrazole Ring: Direct C-H functionalization of the pyrazole ring is a powerful tool for introducing various substituents. jocpr.com Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, can be employed to introduce aryl, alkynyl, and amino groups, respectively, at specific positions on the pyrazole ring, provided a suitable handle like a halogen atom is present. nih.gov For instance, a bromo or iodo group at the C4 or C5 position of the pyrazole ring can serve as a versatile anchor for a wide range of derivatizations.

Functionalization of the Morpholine Moiety: The secondary amine of the morpholine ring is a key site for derivatization. It can readily undergo reactions such as acylation, alkylation, and sulfonylation to introduce a variety of functional groups. For example, reaction with an acid chloride or sulfonyl chloride would yield the corresponding amide or sulfonamide.

A study on novel carboxamide derivatives of pyrazole showcases the derivatization of a pyrazole-morpholine scaffold. jocpr.com In this work, an N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide core was synthesized and subsequently derivatized by reacting the pyrazole nitrogen with various aromatic acid chlorides, leading to a library of N-aroyl-pyrazole derivatives.

The table below outlines potential derivatization strategies for achieving structural diversity in this compound, based on established pyrazole chemistry.

Position of FunctionalizationReaction TypePotential ReagentsResulting Functional Group
Pyrazole N1/N2N-AlkylationAlkyl halides (e.g., CH3I, BnBr)N-Alkyl
Pyrazole N1/N2N-ArylationAryl halides (e.g., Ph-I) with Cu or Pd catalystN-Aryl
Pyrazole C4/C5 (if halogenated)Suzuki CouplingArylboronic acidsC-Aryl
Pyrazole C4/C5 (if halogenated)Sonogashira CouplingTerminal alkynesC-Alkynyl
Morpholine NAcylationAcid chlorides (e.g., Acetyl chloride)N-Acyl
Morpholine NSulfonylationSulfonyl chlorides (e.g., Tosyl chloride)N-Sulfonyl

Table 2: Potential Derivatization Strategies for this compound. jocpr.comnih.gov

Biological Activities and Preclinical Efficacy of 2 4 Methyl 1h Pyrazol 3 Yl Morpholine Analogues

In Vitro Pharmacological Evaluation of Pyrazole-Morpholine Compounds

The laboratory-based assessment of pyrazole-morpholine compounds has unveiled a range of biological activities, highlighting their potential as therapeutic agents. These studies have primarily focused on their anti-inflammatory, neuroinflammatory, and antiparasitic properties.

Anti-inflammatory and Neuroinflammatory Modulatory Effects

Analogues of 2-(4-Methyl-1H-pyrazol-3-YL)morpholine have shown notable effects on the inflammatory processes at a cellular level. This includes the inhibition of key inflammatory mediators and signaling pathways that are central to the inflammatory response.

Overproduction of nitric oxide (NO) is a hallmark of inflammation. Certain pyrazole (B372694) derivatives have been investigated for their ability to inhibit nitric oxide synthase (NOS), the enzyme responsible for NO production. While specific data for this compound is not extensively available, studies on structurally related compounds provide insights into the potential of this chemical class. For instance, 1H-Pyrazole-1-carboxamidine (PCA) has been shown to inhibit inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS) with an IC50 value of 0.2 microM. nih.gov A derivative, 4-methyl-1H-pyrazole-1-carboxamidine (4-methyl-PCA), displayed a preference for iNOS with an IC50 of 2.4 microM. nih.gov These findings suggest that the pyrazole core is a viable scaffold for developing NOS inhibitors.

Table 1: Inhibitory Concentration (IC50) of Pyrazole Analogues on Nitric Oxide Synthase (NOS) Isoforms

Compound iNOS IC50 (µM) nNOS IC50 (µM) eNOS IC50 (µM)
1H-Pyrazole-1-carboxamidine (PCA) 0.2 0.2 0.2
4-Methyl-1H-pyrazole-1-carboxamidine 2.4 - -
3-Methyl-PCA 5 - -

Data sourced from a study on pyrazole-1-carboxamidine and its related compounds. nih.gov

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) play a crucial role in orchestrating the inflammatory response. The ability of pyrazole-containing compounds to modulate the expression of these cytokines is a key area of research. While direct studies on this compound are limited, broader research on pyrazole derivatives indicates their potential in this area. For example, certain pyrazoline derivatives have been shown to suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. This suppression is a significant indicator of their anti-inflammatory and analgesic effects.

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are critical regulators of inflammation. nih.govnih.gov The activation of these pathways leads to the production of various inflammatory mediators. Some pyrazole-containing indolizine (B1195054) derivatives have been found to effectively decrease the NF-κB-mediated production of TNF-α in lipopolysaccharide-stimulated macrophages. This suggests that these compounds can interfere with the core signaling cascades that drive inflammation. The inhibition of these pathways is a promising strategy for the development of novel anti-inflammatory drugs.

Antiparasitic Activities

In addition to their anti-inflammatory properties, pyrazole-morpholine analogues have demonstrated significant efficacy against parasitic organisms, particularly those belonging to the Trypanosoma genus, which are responsible for debilitating diseases in humans.

A series of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives have been evaluated for their in vitro activity against several Trypanosoma strains. nih.gov Notably, some of these compounds exhibited moderate to very good activity against the bloodstream form of Trypanosoma brucei rhodesiense, the causative agent of East African trypanosomiasis (sleeping sickness). nih.gov Two compounds in this series demonstrated high potency with IC50 values of 1.0 and 1.1 microM. nih.gov

Against Trypanosoma cruzi, the parasite that causes Chagas disease, certain pyrazole-morpholine derivatives also showed activity, with one compound having the lowest IC50 value of 9.5 microM. nih.gov Furthermore, other studies on pyrazole-imidazoline and pyrazole-thiadiazole derivatives have reported potent activity against intracellular amastigotes of T. cruzi, with IC50 values in the low micromolar range. nih.govnih.gov For instance, some pyrazole-imidazoline derivatives showed high activity against intracellular amastigotes, with one derivative exhibiting an IC50 of 3.3 µM. mdpi.com Similarly, certain pyrazole-thiadiazole derivatives were active against both trypomastigotes and intracellular amastigotes of T. cruzi. nih.gov

Table 2: In Vitro Antiparasitic Activity of Pyrazole-Morpholine and Related Analogues

Compound Class Parasite Strain IC50 (µM)
4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivative Trypanosoma b. rhodesiense 1.0
4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivative Trypanosoma b. rhodesiense 1.1
4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivative Trypanosoma cruzi 9.5
Pyrazole-imidazoline derivative (1k) Trypanosoma cruzi (intracellular amastigotes) 3.3 ± 0.2
Pyrazole-thiadiazole derivative (1c) Trypanosoma cruzi (trypomastigotes) 21.71 ± 2.94
Pyrazole-thiadiazole derivative (1c) Trypanosoma cruzi (intracellular amastigotes) 13.54 ± 4.47
Pyrazole-thiadiazole derivative (2k) Trypanosoma cruzi (intracellular amastigotes) 10.37 ± 1.21

Data compiled from studies on various pyrazole-containing compounds. nih.govnih.govmdpi.com

Activity Against Leishmania donovani and Plasmodium falciparum

Investigations into Potential Anticancer Effects

The anticancer potential of pyrazole derivatives is a significant area of research, with numerous analogues demonstrating cytotoxic activity against various cancer cell lines. nih.govcu.edu.eg The structural diversity of pyrazole compounds allows for the modulation of their anticancer properties through substitutions on the pyrazole ring. nih.gov

Several mechanisms of action have been proposed for the anticancer effects of pyrazole derivatives, including the inhibition of key enzymes involved in cancer progression such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases. nih.govnih.gov For example, certain 1,3,4-trisubstituted pyrazole derivatives have exhibited potent cytotoxic activity against cell lines like HCT116, UO31, and HepG2. nih.gov In some cases, the potency of these derivatives surpassed that of the standard drug sorafenib. nih.gov

Notably, the incorporation of a morpholine (B109124) ring, as seen in this compound, has been explored in the design of anticancer agents. A study on morpholine-benzimidazole-pyrazole hybrids identified them as potential tubulin polymerization inhibitors. nih.gov One compound from this series demonstrated higher activity than the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4) against MCF7, PC3, and A549 human cancer cell lines. nih.gov Another novel pyrazole derivative, PTA-1, has shown potent cytotoxicity against a panel of cancer cell lines and has been found to induce apoptosis and arrest the cell cycle in triple-negative breast cancer cells. mdpi.com

The table below summarizes the cytotoxic activity of some pyrazole analogues against various cancer cell lines.

Table 1: Cytotoxic Activity of Selected Pyrazole Analogues

Compound/Analogue Cancer Cell Line IC50 (µM) Reference
Pyrazole-indole hybrid 33 HCT116 < 23.7 nih.gov
Pyrazole-indole hybrid 34 HCT116 < 23.7 nih.gov
Polysubstituted pyrazole 59 HepG2 2 nih.gov
Pyrazole-based hybrid 31 A549 42.79 nih.gov
Pyrazole-based hybrid 32 A549 55.73 nih.gov
PTA-1 MDA-MB-231 Low micromolar mdpi.com

Antimicrobial Spectrum of Activity (Antibacterial, Antifungal)

The pyrazole nucleus is a constituent of various compounds with demonstrated antimicrobial properties. mdpi.comnih.govptfarm.plrjptonline.org Research has shown that pyrazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comnih.gov

For instance, a series of pyrazole derivatives were synthesized and screened for their antimicrobial activity, with some compounds showing high efficacy. nih.gov One derivative, compound 3, was found to be exceedingly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov Another derivative, compound 4, showed high activity against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 μg/mL. nih.gov In terms of antifungal activity, compound 2 from the same series was highly active against Aspergillus niger with an MIC of 1 μg/mL, which was comparable to the standard drug Clotrimazole. nih.gov

The antimicrobial activity of pyrazole derivatives is influenced by the nature of the substituents on the pyrazole ring. mdpi.com The incorporation of different functional groups can modulate the spectrum and potency of their antibacterial and antifungal effects. st-andrews.ac.ukzsmu.edu.ua While direct data on this compound is not available, the broad-spectrum antimicrobial activity observed in its analogues underscores the potential of this chemical class.

The following table presents the antimicrobial activity of selected pyrazole analogues.

Table 2: Antimicrobial Activity of Selected Pyrazole Analogues

Compound/Analogue Microorganism MIC (µg/mL) Reference
Pyrazole derivative 3 Escherichia coli 0.25 nih.gov
Pyrazole derivative 4 Streptococcus epidermidis 0.25 nih.gov
Pyrazole derivative 2 Aspergillus niger 1 nih.gov

Enzyme Inhibitory Profiles

The ability of pyrazole derivatives to inhibit various enzymes is a key aspect of their pharmacological activity. researchgate.netnih.govpublons.commdpi.com The structural framework of pyrazole allows for interactions with the active sites of numerous enzymes, leading to their inhibition.

A series of 1,3,5-trisubstituted-2-pyrazoline derivatives have been synthesized and evaluated for their neuropharmacological potential, including their ability to inhibit monoamine oxidase A (MAO-A). nih.gov MAO-A is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for depression and anxiety. nih.gov Molecular docking studies have suggested that these pyrazoline derivatives are potential inhibitors of MAO-A, with some compounds showing significant antidepressant and anti-anxiety activities in preclinical models. nih.gov The study indicated that substitutions at the 3rd and 5th positions of the pyrazoline ring were crucial for their activity. nih.gov

Certain pyrazole-containing compounds have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. For example, a study on pyrazole derivatives explored their potential as selective COX-2 inhibitors. nih.gov One of the tested compounds, compound 55, demonstrated potent inhibition of COX-2 with an IC50 value of 0.30 μM, which was comparable to the well-known COX-2 inhibitor celecoxib. nih.gov Importantly, this compound showed high selectivity for COX-2 over COX-1. nih.gov

While there is no direct information on the PDE10A inhibitory activity of this compound, some pyrazole derivatives have been studied as inhibitors of this enzyme. Phosphodiesterases are involved in regulating intracellular signaling, and PDE10A is highly expressed in the brain. researchgate.net A study reported on pyrazole-based compounds as selective inhibitors of phosphodiesterase. researchgate.net Although the specific structures are not detailed here, this indicates the potential for pyrazole-containing molecules to target this enzyme family.

PI3K Kinase Family Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is fundamental to numerous cellular processes, including cell growth, proliferation, and survival. nih.govcaymanchem.com Its aberrant activation is a frequent event in various cancers, making it a key target for therapeutic intervention. nih.gov Analogues of this compound have been investigated as inhibitors of the PI3K family, particularly the class I isoforms (p110α, p110β, p110δ, and p110γ). nih.govcaymanchem.comsapphirebioscience.com

A notable example is Pictilisib (GDC-0941) , a potent, orally bioavailable pan-class I PI3K inhibitor. nih.govnih.govaacrjournals.org This compound has demonstrated significant inhibitory activity against multiple PI3K isoforms in cell-free assays. selleckchem.commedchemexpress.com Specifically, Pictilisib inhibits PI3Kα and PI3Kδ with an IC50 of 3 nM, while its IC50 values for PI3Kβ and PI3Kγ are 33 nM and 75 nM, respectively. nih.govcaymanchem.comsapphirebioscience.commedchemexpress.com The inhibitory profile of Pictilisib highlights its broad activity across the class I PI3K family. nih.govselleckchem.com

Inhibitory Activity of Pictilisib (GDC-0941) against Class I PI3K Isoforms
PI3K IsoformIC50 (nM)
p110α3 nih.govcaymanchem.comselleckchem.commedchemexpress.com
p110β33 nih.govcaymanchem.comselleckchem.commedchemexpress.com
p110δ3 nih.govcaymanchem.comselleckchem.commedchemexpress.com
p110γ75 nih.govcaymanchem.comsapphirebioscience.commedchemexpress.com

The development of such inhibitors is a significant area of research in oncology, with the aim of creating more effective and targeted cancer therapies. youtube.comresearchgate.net

Thrombin and Lipoxygenase Inhibitory Actions

Beyond kinase inhibition, the versatile pyrazole scaffold, a core component of this compound, has been explored for its potential to inhibit other classes of enzymes, such as thrombin and lipoxygenase.

Thrombin Inhibition: Thrombin is a critical serine protease involved in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thrombosis. nih.govnih.gov Research has demonstrated that certain 1H-pyrazol-5-amine-based derivatives can act as potent thrombin inhibitors. nih.govnih.govmdpi.com For instance, flexible acylated 1H-pyrazol-5-amines have been identified with IC50 values in the nanomolar range (16–80 nM) for thrombin inhibition. nih.govnih.govresearchgate.net Some fluorinated pyrazole derivatives have shown even greater potency, with IC50 values as low as 1.3 nM. acs.org These findings underscore the potential of the pyrazole core structure in the design of novel anticoagulant agents. researchgate.netacs.org

Lipoxygenase Inhibition: Lipoxygenases (LOX) are a family of enzymes that play a role in inflammatory processes through the metabolism of fatty acids. taylorandfrancis.comrsc.org Consequently, LOX inhibitors are being investigated as potential anti-inflammatory drugs. nih.govresearchgate.net Studies have shown that pyrazole-hydrazone derivatives can effectively inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov In one study, a particular pyrazoline compound was identified as the most potent lipoxygenase inhibitor with an IC50 of 80 µM. nih.gov This highlights the potential of pyrazole-based compounds in the development of new anti-inflammatory therapies. nih.govnih.gov

Receptor Ligand Binding and Modulation

Analogues of this compound have demonstrated the ability to bind to and modulate the activity of various receptors, indicating a broad pharmacological profile.

Sigma-1 Receptor (σ1R) Antagonism

The sigma-1 receptor (σ1R) is a unique intracellular protein that has been implicated in a range of neurological conditions. nih.gov A notable sigma-1 receptor antagonist is S1RA (E-52862) , which features a 1-arylpyrazole morpholine structure. wikipedia.orgnih.gov S1RA exhibits high and selective binding affinity for the human sigma-1 receptor, with a reported Ki of 17.0 nM. nih.govselleckchem.commedchemexpress.commedchemexpress.com It shows significantly lower affinity for the sigma-2 receptor (Ki > 1000 nM). nih.govselleckchem.com Preclinical studies have demonstrated the efficacy of S1RA in models of neuropathic pain. wikipedia.orgnih.gov

Binding Affinity of S1RA for Sigma Receptors
ReceptorKi (nM)
Human σ1 Receptor17.0 nih.govselleckchem.commedchemexpress.commedchemexpress.com
Guinea Pig σ1 Receptor23.5 nih.govmedchemexpress.com
Guinea Pig σ2 Receptor> 1000 nih.govselleckchem.com
Rat σ2 Receptor> 1000 nih.gov

The development of selective sigma-1 receptor antagonists like S1RA represents a promising avenue for the treatment of pain and other CNS disorders. tandfonline.commdpi.comresearchgate.net

Cannabinoid Receptor (CB2) Modulation

The cannabinoid receptor 2 (CB2) is predominantly found in the immune system and is a target for therapies aimed at inflammatory and tissue injury-related conditions. nih.govnih.gov The pyrazole scaffold is a key structural feature in a number of compounds designed to interact with cannabinoid receptors. nih.govgoogle.comacs.org

Research has led to the development of pyrazole-derived CB2 receptor agonists with high potency. nih.govacs.org For example, the tetra-substituted pyrazole compound RNB-61 has demonstrated a high binding affinity for the human CB2 receptor with a Ki value of 0.57 nM and over 6,800-fold selectivity over the CB1 receptor. acs.org This highlights the potential of the pyrazole structure in creating selective modulators of the CB2 receptor for therapeutic applications. nih.govacs.org

Dopamine (B1211576) Receptor and LRRK2 Kinase Interactions

Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are linked to an inherited form of Parkinson's disease, making LRRK2 a significant target for drug development. nih.gov Pyrazole-based compounds, including pyrazolopyrimidine derivatives, have been identified as potent inhibitors of LRRK2. acs.orgnih.gov For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have shown LRRK2 inhibitory activity with cKi values in the low nanomolar range. acs.org

While direct interaction of this compound with dopamine receptors is not extensively documented, the broader class of pyrazole-containing compounds has been investigated for their effects on various receptor systems. nih.govnih.gov The development of LRRK2 inhibitors, some of which are based on the pyrazole scaffold, represents a promising strategy for the treatment of Parkinson's disease. nih.govbiorxiv.org

mGlu4 Receptor Positive Allosteric Modulation

The metabotropic glutamate (B1630785) receptor 4 (mGlu4) is a potential therapeutic target for neurological disorders, including Parkinson's disease. Positive allosteric modulators (PAMs) of mGlu4 can enhance the receptor's response to glutamate. While direct data for this compound is not available, structurally related pyrazole derivatives have been identified as mGlu4 PAMs.

Exploration of Biological Mechanisms of Action

The precise biological mechanisms of action for the specific compound this compound are not extensively detailed in publicly available research. However, by examining studies on its structural analogues, which share the core pyrazole and morpholine motifs, we can infer potential biological activities and molecular targets. The literature suggests that compounds with this scaffold are versatile, interacting with a range of biological targets and influencing various signaling pathways.

Downstream Signaling Pathway Interventions

Analogues of this compound have been shown to modulate key signaling pathways involved in inflammation, cell proliferation, and neuro-regulation. A significant body of research points towards the inhibition of kinase-mediated signaling cascades. Pyrazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, frequently forming the basis for kinase inhibitors targeting a variety of kinases involved in diseases like cancer and inflammation. For instance, a library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical pathway in the inflammatory response. This suggests that pyrazole-morpholine compounds could potentially intervene in inflammatory diseases by downregulating NF-κB signaling.

Furthermore, some pyrazoline derivatives have been investigated as inhibitors of Monoamine Oxidase A (MAO-A), an enzyme central to the metabolism of neurotransmitters. Inhibition of MAO-A can lead to an increase in the levels of monoamine neurotransmitters, thereby affecting downstream signaling in the central nervous system and producing antidepressant and anxiolytic effects. This indicates a potential for this compound analogues to modulate neuro-signaling pathways.

Target Identification and Engagement at the Molecular Level

The molecular targets of this compound analogues are diverse, reflecting the versatility of the pyrazole-morpholine scaffold. Research has identified several potential protein targets, primarily focusing on enzymes and receptors.

Kinase Inhibition: A prominent area of investigation for pyrazole-containing compounds is kinase inhibition. Various analogues have been identified as inhibitors of different kinases. For example, pyrazole derivatives have been reported as inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK12/13 and CDK14, which are involved in cell cycle regulation and transcription. Another study identified a pyrazole derivative as an inhibitor of Apoptosis signal-regulating kinase 1 (ASK1), which is implicated in neurodegenerative diseases. The table below summarizes the kinase inhibitory activity of some pyrazole analogues.

Target KinaseCompound ClassReported Activity
CDK12/13Pyrazole derivativeIC50 values of 9 nM and 5.8 nM, respectively.
CDK14Pyrazole derivativeIC50 of 88 nM in cell-free assays and 500 nM in whole-cell assays.
ASK1Pyrazole derivativeLead compound identified with an IC50 of 607 nM.

G-Protein Coupled Receptor (GPCR) Modulation: Recent studies have also explored pyrazole derivatives as modulators of GPCRs. A series of pyrazol-4-yl-pyridine derivatives were identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor. These compounds were shown to enhance the binding of the endogenous ligand acetylcholine, suggesting a potential therapeutic application in neurological and psychiatric disorders where M4 receptor signaling is implicated.

Other Enzyme Inhibition: Beyond kinases, other enzymes have been identified as targets for pyrazole-based compounds. A study on pyrazoline derivatives demonstrated their potential as inhibitors of Dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes. The synthesized compounds showed potent inhibitory activity in in-vitro studies. Additionally, as mentioned earlier, some pyrazoline analogues have been identified as inhibitors of MAO-A. The table below presents findings on the inhibition of non-kinase enzymes by pyrazole analogues.

Target EnzymeCompound ClassReported Activity
DPP-IVPyrazoline derivatives (KB-23, KB-22, KB-06)IC50 values of 0.10 µM, 0.12 µM, and 0.35 µM, respectively.
MAO-A1,3,5-trisubstituted-2-pyrazoline derivativesIdentified as potential inhibitors through docking experiments with key interactions at the binding site.

Structure Activity Relationship Sar Studies of 2 4 Methyl 1h Pyrazol 3 Yl Morpholine Derivatives

Identification and Characterization of Essential Pharmacophores

The foundational structure of 2-(4-methyl-1H-pyrazol-3-yl)morpholine presents a unique combination of two key heterocyclic scaffolds, each contributing distinct pharmacophoric elements essential for biological activity. The pyrazole (B372694) ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. nih.gov Its key features include a hydrogen bond donor (the N1-H) and a hydrogen bond acceptor (the N2 atom), which can engage in crucial interactions with biological targets. mdpi.com The pyrazole ring itself can also participate in π-stacking interactions with aromatic residues in a protein's binding site. acs.org

The morpholine (B109124) ring is another vital component, frequently incorporated into drug candidates to modulate physicochemical properties and enhance potency. nih.govnih.gov Its oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, being a secondary amine, has a reduced pKa compared to other cyclic amines, which influences its ionization state at physiological pH. nih.gov The morpholine ring often serves to position other functional groups correctly within a binding pocket and to achieve a favorable balance between lipophilicity and hydrophilicity. acs.orgnih.gov

In the context of this compound, the essential pharmacophore can be defined by:

The pyrazole N1-H as a hydrogen bond donor.

The pyrazole N2 atom as a hydrogen bond acceptor.

The morpholine oxygen atom as an additional hydrogen bond acceptor. mdpi.com

The morpholine nitrogen, which can serve as a point of attachment for further substitutions or act as a basic center.

The relative spatial orientation of these features, dictated by the direct linkage between the C3 of the pyrazole and the C2 of the morpholine.

Systematic Elucidation of Substituent Effects on Biological Activity

Influence of Pyrazole Ring Substitutions on Potency and Selectivity

The substitution pattern on the pyrazole ring is a critical determinant of the biological activity and selectivity of its derivatives. researchgate.net While the parent compound features a methyl group at the C4 position, modifications at the N1, C5, and even the C4 position can profoundly alter its pharmacological profile.

N1-Substitution: The N1 position of the pyrazole ring is a primary site for modification. Alkylation or arylation at this position removes the hydrogen bond donor capability but allows for the introduction of groups that can probe different regions of a target's binding site. For instance, studies on other pyrazole-based inhibitors have shown that N-alkylation can impact efflux rates, while N-pyridinyl derivatives might show improved properties. mdpi.com The size and nature of the substituent are crucial; small alkyl groups may be well-tolerated, whereas larger, bulkier groups could either enhance potency by accessing new pockets or cause steric hindrance.

C4- and C5-Substitutions: The C4 position is substituted with a methyl group. Replacing this with other groups, such as halogens (e.g., chloro, bromo), can influence lipophilicity and metabolic stability. researchgate.net Substitution at the C5 position offers another avenue for optimization. Introducing different functional groups here can significantly modulate potency. For example, replacing a hydrophobic phenyl ring with a more polar heterocycle at this position has been shown to increase potency in certain kinase inhibitors. mdpi.com

The following table illustrates hypothetical SAR trends for pyrazole ring substitutions based on general findings in the literature.

Compound R1 (N1-position) R2 (C5-position) Hypothetical Potency (IC₅₀, nM)
Lead-H-H150
Analog A-CH₃-H100
Analog B-Phenyl-H250
Analog C-H-Cl75
Analog D-H-Phenyl90

This table is for illustrative purposes only and represents generalized trends.

Contributions of Morpholine Ring Substitutions and Linker Length/Nature

The morpholine moiety is not merely a passive solubilizing group; its substitution can fine-tune activity and selectivity. nih.gove3s-conferences.org For instance, in the development of mTOR kinase inhibitors, the introduction of a methyl group at the C3 position of a morpholine ring was explored to enhance selectivity. acs.orgnih.gov Similar modifications to the this compound scaffold could exploit specific interactions in a binding pocket. Substituents on the morpholine nitrogen can also be varied to modulate properties.

The "linker" in the core scaffold is a direct carbon-carbon bond between the two heterocyclic rings. In broader drug discovery, the nature and length of linkers are often varied. While not directly applicable to modifying the core connection of the title compound without significant resynthesis, this principle is key in fragment-based drug design where two interacting fragments (like pyrazole and morpholine) might be joined by different linkers to optimize their binding orientation.

Conformational Effects of Bridged Morpholine Moieties

A sophisticated strategy to modulate molecular properties involves creating bridged morpholine structures, such as a 3,5-ethylene bridge. acs.orgnih.gov This conformational constraint has several advantageous effects. Introducing a bridged, bicyclic structure can decrease lipophilicity, which is a counter-intuitive but observed phenomenon that improves the drug-like properties of a molecule. researchgate.net This reduction in lipophilicity is partly attributed to an increase in the polar surface area resulting from the rigidified conformation. acs.orgnih.gov Such bridged systems can also enhance aqueous solubility and increase the three-dimensionality of the molecule, which can lead to improved target engagement and selectivity. researchgate.netnih.gov For central nervous system (CNS) drug candidates, this modification has been shown to be particularly beneficial for increasing brain penetration. acs.orgnih.gov

Regiochemical and Stereochemical Considerations in SAR

The specific connectivity and three-dimensional arrangement of atoms in this compound are paramount for its activity.

Regiochemistry: The synthesis of pyrazoles from the condensation of 1,3-dicarbonyl compounds with hydrazines can often lead to mixtures of regioisomers, especially when the dicarbonyl compound is unsymmetrical. nih.govmdpi.com The biological activity of these regioisomers can differ substantially. mdpi.com Therefore, controlling the regioselectivity of the synthesis to exclusively obtain the 3-substituted pyrazole isomer (linked to the morpholine) over the 5-substituted isomer is crucial for ensuring consistent pharmacological effects.

Stereochemistry: The C2 atom of the morpholine ring is a stereocenter. This means the compound can exist as two enantiomers, (R)-2-(4-methyl-1H-pyrazol-3-yl)morpholine and (S)-2-(4-methyl-1H-pyrazol-3-yl)morpholine. Biological targets, such as enzymes and receptors, are chiral environments, and they will almost invariably interact differently with each enantiomer. One enantiomer may exhibit significantly higher potency, while the other could be inactive or even produce off-target effects. Consequently, the synthesis of single enantiomers and the evaluation of their individual biological activities are essential steps in the development of a lead compound.

Structure-Based Optimization Strategies for Lead Compound Development

Developing a promising lead compound from an initial hit like this compound involves a rational, structure-based design approach. This process integrates computational modeling with synthetic chemistry and biological testing. bohrium.com

Key strategies include:

Molecular Docking: Computational docking of the lead compound into a homology model or a crystal structure of the target protein can reveal the likely binding mode. This model can identify key hydrogen bonds, hydrophobic interactions, and electrostatic contacts. mdpi.comresearchgate.net For example, docking might show the pyrazole N-H interacting with a backbone carbonyl of an amino acid and the morpholine oxygen accepting a hydrogen bond from a different residue. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 2D- and 3D-QSAR models can be developed from a series of synthesized analogs. researchgate.net These models provide statistical correlations between physicochemical properties (like electronic effects and steric factors) and biological activity, guiding the design of new derivatives with predicted higher potency. researchgate.net

Iterative Optimization: Based on docking and QSAR models, new analogs are designed and synthesized to enhance the identified interactions. nih.gov This could involve, for instance, replacing the C4-methyl group on the pyrazole with a halogen to form a halogen bond or adding substituents to the morpholine ring to fill an unoccupied hydrophobic pocket. nih.govnih.gov This iterative cycle of design, synthesis, and testing is the cornerstone of modern lead optimization. researchgate.net

The table below shows a hypothetical optimization path based on these strategies.

Compound Modification from Lead Design Rationale Hypothetical Potency (IC₅₀, nM)
Lead-Initial Hit150
OPT-1Add Cl to Pyrazole C5Enhance binding via halogen bond predicted by docking.75
OPT-2Add (R)-methyl to Morpholine C3Probe specific hydrophobic pocket.40
OPT-3N1-alkylation with ethyl groupFill adjacent lipophilic region.95
OPT-4Bridged MorpholineReduce lipophilicity, improve pharmacokinetics.55

This table is for illustrative purposes only and represents generalized trends.

Enhancing Pharmacological Potency

The potency of this compound derivatives can be significantly influenced by substitutions on both the pyrazole and morpholine rings. Research on related heterocyclic compounds has demonstrated that specific structural modifications can lead to a substantial increase in inhibitory activity against various biological targets.

For instance, in the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, the introduction of specific substituents is a key strategy for enhancing potency. researchgate.netresearchgate.net Studies on pyrazole-containing compounds have shown that substitutions at different positions of the pyrazole ring can markedly boost anticancer efficacy. mdpi.com For example, in a series of 3,4-diaryl pyrazole derivatives designed as tubulin polymerization inhibitors, one compound demonstrated exceptionally high antitumor activity with IC50 values in the nanomolar range (0.06–0.25 nM). mdpi.com

Similarly, modifications to the morpholine moiety are critical. The introduction of alkyl groups at the 3-position of the morpholine ring has been shown to increase anticancer activity in certain contexts. researchgate.net In the broader class of morpholine derivatives, substitutions that enhance binding affinity with the target enzyme, such as forming hydrogen bonds via the morpholine oxygen, are vital for potency. researchgate.net The table below summarizes findings from related pyrazole and morpholine derivatives, illustrating the impact of various substitutions on pharmacological potency.

Compound Series Substitution Effect on Potency Target/Assay Reference
3,4-Diaryl PyrazolesAryl group at C4Significant increase in potency (IC50 = 0.06–0.25 nM)Tubulin Polymerization Inhibition mdpi.com
Pyrazolo[3,4-d]pyrimidinesAniline (B41778) moiety at C4Enhanced cytotoxic potency (IC50 = 8.21 µM)EGFR Inhibition mdpi.com
Morpholine DerivativesAlkyl group at C3Increased anticancer activityGeneral Anticancer Assays researchgate.net
Pyrazole-hydrazonesSpecific substitutionsPotent anti-inflammatory activityCOX-1,2/5-LOX Inhibition mdpi.com

These examples underscore the principle that targeted structural modifications are a powerful tool for enhancing the pharmacological potency of heterocyclic compounds like this compound.

Improving Target Selectivity

A significant challenge in drug development is achieving selectivity for the intended biological target over other related targets, thereby minimizing off-target effects. For kinase inhibitors, selectivity between closely related enzymes, such as mTOR and phosphatidylinositol 3-kinase (PI3K), is a critical goal. nih.gov SAR studies have been instrumental in developing derivatives of pyrazolopyrimidines containing a morpholine moiety with dramatically improved selectivity. researchgate.netnih.gov

A key strategy for enhancing selectivity involves introducing steric bulk to the morpholine ring. Replacing a simple morpholine with bridged morpholine structures has been shown to dramatically improve selectivity for mTOR over PI3Kα. researchgate.netnih.gov This is because the active site of mTOR has a deeper pocket compared to PI3K, which can accommodate these bulkier, conformationally restricted morpholine analogues. researchgate.net This structural difference allows for the design of inhibitors that bind preferentially to mTOR.

Furthermore, the use of chiral morpholines can result in enantiomers with distinct potency and selectivity profiles. nih.gov For example, in one study, the (R)-enantiomer of a chiral morpholine derivative consistently showed higher affinity for mTOR compared to its (S)-configured counterpart. researchgate.net The introduction of an (R)-3-methylmorpholine also improved selectivity for mTOR. researchgate.net These findings highlight the importance of stereochemistry in achieving target selectivity.

The table below presents data on how morpholine modifications affect selectivity for mTOR versus PI3Kα.

Scaffold Morpholine Modification Selectivity (Fold vs. PI3Kα) mTOR IC50 Reference
PyrazolopyrimidineBridged MorpholineUp to 26,000-foldSubnanomolar researchgate.netnih.gov
Pyrazolopyrimidine(R)-3-methylmorpholineImproved selectivityNot specified researchgate.net
Pyrazolopyrimidine(R)-enantiomer of chiral morpholineHigher affinity than (S)-enantiomerNot specified researchgate.net

These results demonstrate that strategic modifications to the morpholine component of a molecule are a highly effective method for improving target selectivity. researchgate.netnih.gov

Modulation of Biological Activity Through Structural Modifications

The biological activity of this compound derivatives can be finely tuned through diverse structural modifications, leading to compounds with varied therapeutic applications such as anticancer, anti-inflammatory, or neuroprotective effects. mdpi.comnih.govresearchgate.net The versatility of the pyrazole ring allows for various substitution patterns that can significantly alter the compound's biological profile. mdpi.com

Studies on related pyrazole-containing scaffolds provide a blueprint for how structural changes can modulate activity. For example, in a series of pyrazole derivatives developed as potential agents for Alzheimer's disease, different substitutions on a phenyl ring attached to the pyrazole led to a range of activities, from potent and selective butyrylcholinesterase (BChE) inhibition to dual inhibition of both BChE and acetylcholinesterase (AChE). nih.gov This demonstrates that even distal modifications can switch the biological activity profile.

In another example involving indeno[2,1-c]pyrazolone derivatives, substitutions at the R¹ position dramatically influenced HIF-1 inhibitory activity. nih.gov Ring-activating groups like methyl, methoxy, and hydroxy at the para position improved activity, showcasing the electronic effects of substituents on biological function. nih.gov

The following table details how specific structural modifications in various pyrazole-based scaffolds lead to different biological activities.

Scaffold Structural Modification Resulting Biological Activity Key Finding Reference
2-Pyrazoline DerivativesSubstitution with 4-(4-Benzylpiperazin-1-yl)phenylPotent and selective BChE inhibition (IC50 = 0.5 µM)Selectivity can be engineered via substituent choice. nih.gov
2-Pyrazoline DerivativesSubstitution with 4-(morpholin-4-yl)phenylDual AChE/BChE inhibition (IC50 = 6.5/6.0 µM)A single scaffold can be tuned for different target profiles. nih.gov
Indeno[2,1-c]pyrazolonesPara-methyl group at R¹Improved HIF-1 inhibitionRing-activating groups enhance activity. nih.gov
Indeno[2,1-c]pyrazolonesIntroduction of a nitrogen atomDeteriorated HIF-1 inhibitory activityCore scaffold changes can diminish activity. nih.gov
1,3,5-Trisubstituted-2-pyrazolines2-Hydroxyphenyl at C3Significant antidepressant activitySpecific substitutions correlate with in vivo effects. researchgate.net
1,3,5-Trisubstituted-2-pyrazolinesAnthracen-9-yl at C3Significant anxiolytic activityThe nature of the aryl group at C3 dictates the primary neuropharmacological effect. researchgate.net

These findings collectively illustrate that systematic structural modifications are a powerful strategy for modulating the biological activity of pyrazole-containing compounds, allowing for the optimization of derivatives for specific therapeutic purposes. nih.govresearchgate.netnih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies of 2-(4-Methyl-1H-pyrazol-3-YL)morpholine Analogues with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For analogues of this compound, docking studies have been instrumental in identifying potential macromolecular targets and elucidating binding modes, which is crucial for understanding their mechanism of action.

Research on various pyrazole (B372694) derivatives has demonstrated their potential to interact with a range of biological targets. For instance, studies on pyrazole-sulfonamide hybrids have shown good interaction with microbial enzymes, suggesting a synergistic effect of the pyrazole and sulfonamide pharmacophores. nih.gov Docking simulations of these hybrids have helped to predict binding interactions and rationalize their observed antimicrobial activities. nih.gov Similarly, novel carbazolyl–thiazolyl–pyrazole hybrids have been docked against the VEGFR-2 receptor, a key target in angiogenesis. The results indicated high binding affinities and interaction patterns similar to known potent inhibitors, identifying these compounds as promising anticancer agents. rsc.org In another study, pyrazolo[1,5-a]pyrimidines were evaluated as potential inhibitors of enzymes like 14-alpha demethylase and transpeptidase through molecular docking, which supported their observed antimicrobial activities. nih.gov

These studies collectively highlight a common strategy: using molecular docking to screen pyrazole-based compounds against various protein targets. The insights gained from the binding energies and interaction patterns help in prioritizing compounds for synthesis and further biological testing.

Table 1: Examples of Molecular Docking Studies on Pyrazole Analogues

Compound Class Macromolecular Target Key Findings
Pyrazole-sulfonamide hybrids Microbial enzymes Revealed good interaction with target proteins, explaining antimicrobial activity. nih.gov
Carbazolyl–thiazolyl–pyrazole hybrids VEGFR-2 Receptor Exhibited high binding affinities and interactions similar to powerful inhibitors. rsc.org
Pyrazolo[1,5-a]pyrimidines 14-alpha demethylase, Transpeptidase Demonstrated potent inhibitory activity, correlating with antimicrobial results. nih.gov

Quantum Chemical Calculations for Mechanistic and Structural Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic properties of molecules like this compound. These calculations can predict molecular structure, electronic charge distribution, and reactivity, offering a theoretical foundation for observed chemical behavior.

DFT is a powerful method for investigating the electronic properties of molecules. By calculating the distribution of electrons, researchers can determine key reactivity descriptors. Studies on pyrazole derivatives often involve the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher reactivity. researchgate.net

For example, a DFT study on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) benzamides computed various global reactivity indices, including electron affinity, ionization potential, electrophilicity, and nucleophilicity, to correlate with their potential anticancer effects. nih.gov Another detailed analysis on a pyrazole-morpholine derivative, 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, used DFT calculations at the B3LYP/6-311G(d,p) level to determine its stability and reactivity, finding a theoretical band gap of 4 eV. researchgate.net These theoretical investigations are often validated by comparing calculated spectroscopic data (like FTIR and NMR) with experimental results, which has shown good correlation. researchgate.netbohrium.com

Table 2: DFT-Calculated Molecular Descriptors for Pyrazole Analogues

Parameter Description Significance
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap Energy difference between HOMO and LUMO. Indicates molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
Ionization Potential (I) The minimum energy required to remove an electron. Measures the tendency of a molecule to lose an electron. nih.gov
Electron Affinity (A) The energy released when an electron is added. Measures the tendency of a molecule to accept an electron. nih.gov
Electronegativity (χ) The power of an atom to attract electrons to itself. A measure of electron-attracting tendency. nih.gov

| Chemical Hardness (η) | Resistance to change in electron configuration. | Related to the HOMO-LUMO gap; harder molecules have larger gaps. nih.gov |

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Computational methods are employed to explore the conformational landscape of flexible molecules like those containing a pyrazole-morpholine scaffold. This involves identifying low-energy conformations and the energy barriers for rotation around key single bonds.

A notable study on conformationally constrained analogues of the pyrazole-based cannabinoid receptor antagonist SR141716 provides a relevant example. nih.gov Researchers designed and synthesized derivatives to constrain the rotation of the diaryl rings attached to the pyrazole core. nih.gov Computational analysis predicted a significant energy barrier of approximately 20 kcal/mol for this rotation, which was experimentally confirmed by NMR studies to be around 18 kcal/mol. nih.gov This work demonstrated that constraining the molecule in what was thought to be an optimal conformation actually led to reduced receptor affinity. This suggests that either the constrained conformation was not ideal for receptor binding, or that the structural modifications introduced unfavorable steric interactions. nih.gov Such studies are crucial for understanding the specific spatial arrangement required for a molecule to interact effectively with its biological target.

Advanced In Silico Approaches for Drug Discovery and Development

In silico tools are widely used in modern drug discovery to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. These predictions help to identify compounds with favorable pharmacokinetic profiles early in the development process, reducing the likelihood of late-stage failures.

The biological performance of a potential drug is heavily influenced by its physicochemical properties. Computational models are used to predict properties such as molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). These parameters are often evaluated against established guidelines like Lipinski's Rule of Five and Veber's rules to assess a compound's "drug-likeness" and predict its oral bioavailability. nih.govjapsonline.com

Studies on various pyrazole derivatives have confirmed that many of these compounds fall within the acceptable ranges set by these rules. nih.govnih.gov For instance, in silico analysis of pyrazolo[1,5-a]pyrimidines showed that most of the synthesized compounds adhered to Lipinski's rule, suggesting good potential for oral absorption. nih.gov

A critical aspect of biological performance for centrally acting agents is their ability to cross the blood-brain barrier (BBB). The BBB is a significant obstacle for many drugs targeting the central nervous system (CNS). nih.gov While direct computational prediction for this compound is not widely published, strategies to enhance BBB permeability are studied for related classes. For example, the use of kinin B1 and B2 receptor agonists has been explored to transiently increase BBB permeability, facilitating the delivery of co-administered therapeutic agents to the brain. nih.gov In silico tools can play a role here by helping to design molecules with physicochemical properties—such as optimal size, charge, and lipophilicity—that favor passive diffusion across the BBB or interaction with specific transport systems.

Table 3: Key Physicochemical Properties and Drug-Likeness Rules

Rule Property Guideline for Good Oral Bioavailability
Lipinski's Rule of Five Molecular Weight (MW) ≤ 500 Da
Lipophilicity (MLOGP) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
Ghose's Rule Molecular Weight (MW) 160–480 Da
Molar Refractivity 40–130
Atom Count 20–70
Veber's Rule Polar Surface Area (PSA) ≤ 140 Ų

Research Applications and Future Directions for 2 4 Methyl 1h Pyrazol 3 Yl Morpholine

Expanding the Utility of Pyrazole-Morpholine Hybrids in Chemical Biology Tools

The unique structural features of pyrazole-morpholine hybrids make them attractive candidates for the development of chemical biology tools. These tools are instrumental in probing biological systems, elucidating disease mechanisms, and identifying new drug targets. The pyrazole (B372694) moiety can act as a versatile scaffold for introducing various functional groups, while the morpholine (B109124) ring often enhances solubility and metabolic stability, which are desirable properties for chemical probes.

Research on related pyrazole derivatives has demonstrated their utility as fluorescent agents and in material sciences. nih.gov This suggests that 2-(4-Methyl-1H-pyrazol-3-YL)morpholine and its derivatives could be functionalized to create fluorescent probes for imaging specific biological targets or cellular processes. The nitrogen atoms in the pyrazole ring can also act as coordination sites for metal ions, opening up possibilities for the development of novel sensors or catalytic agents.

Identification of this compound Analogues as Promising Lead Compounds

The search for new lead compounds is a cornerstone of drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. Numerous studies have identified pyrazole derivatives as promising lead compounds for a wide range of therapeutic areas. nih.govresearchgate.netmdpi.comnih.gov

Analogues of this compound have shown potential in various therapeutic contexts. For instance, pyrazoline derivatives, which are structurally related to pyrazoles, have been identified as promising antidiabetic agents. researchgate.net In one study, a series of pyrazoline analogues were synthesized and evaluated as DPP-IV inhibitors, with several compounds showing potent activity. researchgate.net

Table 1: Antidiabetic Activity of Pyrazoline Analogues

Compound IC50 (µM) against DPP-IV Reference
KB-23 0.10 researchgate.net
KB-22 0.12 researchgate.net

Furthermore, pyrazoline derivatives have demonstrated significant potential as antischistosomal agents, which are crucial for combating schistosomiasis, a parasitic disease affecting millions globally. nih.gov A study on a series of pyrazoline derivatives revealed that several compounds exhibited potent activity against Schistosoma mansoni worms. nih.gov

Table 2: Antischistosomal Activity of Pyrazoline Derivatives

Compound EC50 (µM) against S. mansoni Selectivity Index (Human Cell Line) Reference

These findings underscore the potential of the pyrazole scaffold, and by extension, pyrazole-morpholine hybrids like this compound, to serve as a foundation for the development of new lead compounds in various therapeutic areas.

Emerging Research Areas for Novel Pyrazole-Morpholine Derivatives

The versatility of the pyrazole-morpholine scaffold opens up several emerging research avenues. The inherent biological activities of pyrazoles, including anticancer, anti-inflammatory, and antimicrobial properties, provide a strong rationale for the exploration of novel derivatives of this compound in these fields. nih.govresearchgate.netjocpr.comresearchgate.netnih.govresearchgate.netuobaghdad.edu.iq

Anticancer Research: The development of novel anticancer agents is a major focus of medicinal chemistry. Pyrazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. nih.govresearchgate.netuobaghdad.edu.iq For example, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have shown remarkable cytotoxic effects in MCF7 and HT29 cancer cells. researchgate.net The structural features of this compound could be modified to design new compounds with enhanced anticancer activity and selectivity.

Antimicrobial Research: The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have been reported to possess antibacterial and antifungal activities. jocpr.com The incorporation of a morpholine ring in pyrazole derivatives has been shown to be a viable strategy for developing new antimicrobial compounds.

Neuropharmacology: Recent studies have explored the potential of pyrazoline derivatives in neuropharmacology, with some compounds exhibiting antidepressant and anxiolytic activities. nih.gov This suggests that the pyrazole-morpholine scaffold could be a promising starting point for the development of new treatments for neurological and psychiatric disorders.

Interdisciplinary Research Opportunities in Heterocyclic Chemistry and Pharmacology

The study of this compound and its analogues lies at the intersection of heterocyclic chemistry and pharmacology. The synthesis of novel derivatives requires expertise in organic synthesis, while the evaluation of their biological activity necessitates collaboration with pharmacologists and biologists.

Future research in this area will likely involve:

Combinatorial Chemistry and High-Throughput Screening: The generation of libraries of pyrazole-morpholine derivatives and their rapid screening for biological activity can accelerate the discovery of new lead compounds.

Computational Modeling and Drug Design: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the rational design of more potent and selective analogues.

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which these compounds exert their biological effects is crucial for their further development as therapeutic agents.

The interdisciplinary nature of this research provides a fertile ground for innovation, with the potential to translate fundamental discoveries in heterocyclic chemistry into novel pharmacological interventions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(4-Methyl-1H-pyrazol-3-YL)morpholine, and what critical reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of pyrazole precursors with morpholine derivatives under reflux conditions. Key parameters include:

  • Temperature : 80–120°C to ensure reaction progression without decomposition.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) or xylene for reflux stability .
  • Catalysts : Use of bases like NaOH or K₂CO₃ to facilitate nucleophilic substitution .
  • Purification : Recrystallization from methanol/water mixtures (yields ~50–70%) .

Q. Which spectroscopic and crystallographic methods reliably confirm the compound’s structure?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Refinement via SHELXL (R-values <0.05) for precise bond-length/angle determination. Example: Morpholine ring puckering parameters (θ = 5–10°) .
  • NMR Spectroscopy : 1^1H NMR (pyrazole protons at δ 6.5–7.5 ppm; morpholine protons at δ 3.5–4.0 ppm) and 13^{13}C NMR (carbonyl signals at ~165 ppm) .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₃N₃O: 180.1131) .

Advanced Research Questions

Q. How can computational (DFT) predictions and experimental spectral data discrepancies be resolved?

  • Methodological Answer :

  • Solvent Effects : Apply implicit solvent models (e.g., PCM in Gaussian 16) to align DFT calculations with experimental conditions .
  • Vibrational Scaling : Scale theoretical IR frequencies (0.96–0.98 factor) to match experimental data .
  • Conformational Sampling : Use molecular dynamics (MD) simulations to model temperature-dependent flexibility .

Q. What pharmacological screening approaches evaluate bioactivity, and how are target interactions validated?

  • Methodological Answer :

  • Enzyme Inhibition : Fluorescence-based kinase assays (IC₅₀ determination via dose-response curves) .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, EC₅₀ vs. doxorubicin controls) .
  • Molecular Docking : Schrödinger Suite for binding affinity predictions (docking scores ≤-7.0 kcal/mol indicate strong interactions with targets like COX-2) .

Q. How is regioselectivity optimized during electrophilic substitution in derivatives?

  • Methodological Answer :

  • Directing Groups : Install electron-donating substituents (e.g., -OCH₃) to direct electrophiles to meta positions .
  • Lewis Acid Catalysis : FeCl₃ stabilizes transition states for preferred attack geometries .
  • FMO Analysis : HOMO-LUMO maps (energy gaps <3 eV) identify reactive sites .

Q. What experimental designs determine the reaction mechanism in nucleophilic substitutions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare rates with deuterated/protiated substrates (e.g., kH/kD >1 indicates bond-breaking steps) .
  • Intermediate Trapping : Low-temperature NMR (-40°C) to detect carbocations .
  • Stereochemical Analysis : Chiral HPLC to monitor configuration inversion/retention .

Q. How are contradictions between in vitro and in vivo bioactivity data systematically addressed?

  • Methodological Answer :

  • ADME Profiling : Measure metabolic stability (e.g., liver microsomes t₁/₂ >30 min) and BBB penetration (PAMPA assay) .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at C-4) .
  • Dose Recalibration : Adjust in vivo doses based on bioavailability (e.g., 10 mg/kg if oral bioavailability is 30%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.